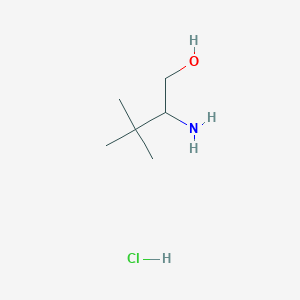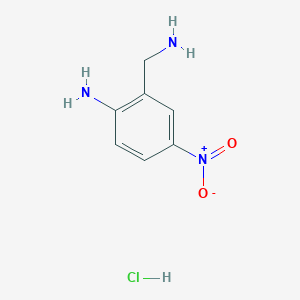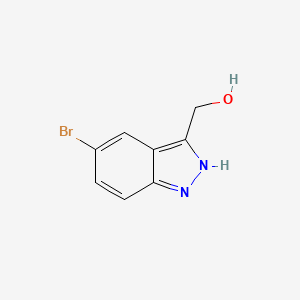
(2-Trimethylsilylethyl)triphenylphosphonium Iodide
Vue d'ensemble
Description
The compound "(2-Trimethylsilylethyl)triphenylphosphonium Iodide" is not directly mentioned in the provided papers. However, related compounds and methodologies that could be relevant to the synthesis and properties of such a compound are discussed. For instance, the synthesis of chloromethyltriphenylphosphonium iodide is described, which involves the reaction of chloroiodomethane with triphenylphosphine . This methodology could potentially be adapted for the synthesis of the trimethylsilylethyl variant by using a suitable trimethylsilyl-containing reagent in place of chloroiodomethane.
Synthesis Analysis
The synthesis of related phosphonium compounds involves the reaction of a phosphine with an alkyl halide. In the case of chloromethyltriphenylphosphonium iodide, the reaction is between triphenylphosphine and chloroiodomethane . Similarly, the synthesis of iodomethyltriphenylphosphonium iodide is achieved by reacting triphenylphosphine with diiodomethane in dichloromethane . These methods suggest that the synthesis of (2-Trimethylsilylethyl)triphenylphosphonium Iodide would likely involve the reaction of triphenylphosphine with a suitable trimethylsilylethyl halide.
Molecular Structure Analysis
The molecular structure of iodomethyltriphenylphosphonium iodide has been determined by X-ray crystallography, revealing discrete monomeric units and short I-I distances in the solid state . While the structure of (2-Trimethylsilylethyl)triphenylphosphonium Iodide is not provided, it can be inferred that the presence of the trimethylsilyl group would influence the steric and electronic properties of the molecule, potentially affecting its reactivity and solid-state structure.
Chemical Reactions Analysis
Phosphonium salts are known to participate in various chemical reactions. For example, chloromethyltriphenylphosphonium iodide can be converted into chloromethylenetriphenylphosphorane, which is then used in the Wittig reaction to form chloroolefins . The reactivity of (2-Trimethylsilylethyl)triphenylphosphonium Iodide would likely be similar, with the potential to form ylides and participate in Wittig-type reactions, although the trimethylsilyl group could also offer additional reactivity, such as in the protection or deprotection of functional groups.
Physical and Chemical Properties Analysis
The physical properties of phosphonium salts can vary widely depending on their structure. For instance, iodomethyltriphenylphosphonium iodide forms colorless needle-like crystals . The presence of a trimethylsilyl group in (2-Trimethylsilylethyl)triphenylphosphonium Iodide would likely affect its physical properties, such as solubility and melting point. Chemical properties, such as stability and reactivity, would also be influenced by the electronic effects of the trimethylsilyl group and the steric bulk it introduces.
Safety And Hazards
Propriétés
IUPAC Name |
triphenyl(2-trimethylsilylethyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28PSi.HI/c1-25(2,3)20-19-24(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,19-20H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZYPOSEOPBJMW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28IPSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623794 | |
| Record name | Triphenyl[2-(trimethylsilyl)ethyl]phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Trimethylsilylethyl)triphenylphosphonium Iodide | |
CAS RN |
63922-84-9 | |
| Record name | Triphenyl[2-(trimethylsilyl)ethyl]phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Trimethylsilylethyl)triphenylphosphonium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





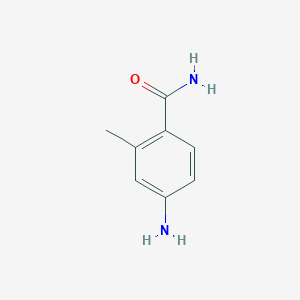

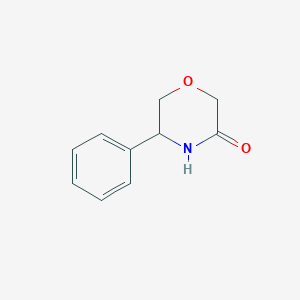
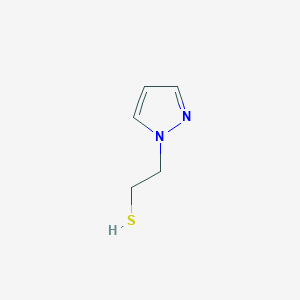
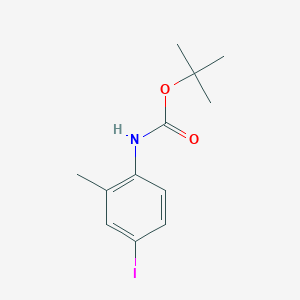
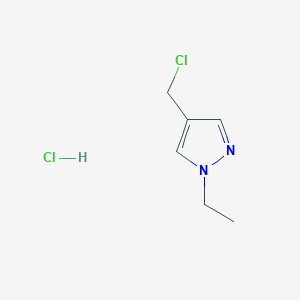
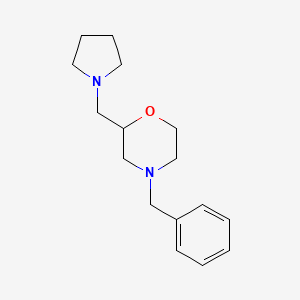

![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)
